2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide
Description
This compound belongs to the 1,2,4-triazole-acetohydrazide family, characterized by a triazole core substituted with ethyl and phenyl groups at positions 4 and 5, respectively. The sulfanyl (-S-) group at position 3 connects to an acetohydrazide moiety, which is further functionalized with an (E)-configured 2-methylphenyl methylidene group.
Properties
Molecular Formula |
C20H21N5OS |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(E)-(2-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5OS/c1-3-25-19(16-10-5-4-6-11-16)23-24-20(25)27-14-18(26)22-21-13-17-12-8-7-9-15(17)2/h4-13H,3,14H2,1-2H3,(H,22,26)/b21-13+ |
InChI Key |
VNZZVIKSACTFHV-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2C)C3=CC=CC=C3 |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Triazole Formation (Step 1)
The reaction proceeds via cyclocondensation of hydrazine and ketone, facilitated by acid-catalyzed dehydration. The mechanism involves:
Alkylation (Step 2)
The thiolate anion attacks the electrophilic carbon of chloroacetyl chloride, displacing chloride. Steric hindrance from the ethyl and phenyl groups on the triazole ring necessitates precise stoichiometry to avoid over-alkylation.
Schiff Base Formation (Step 3)
Protonation of the aldehyde carbonyl enhances electrophilicity, enabling nucleophilic attack by the hydrazide’s amino group. The E-configuration is favored due to steric repulsion between the methyl group and triazole moiety.
Analytical Characterization
1H NMR (400 MHz, DMSO-d6):
-
δ 8.21 (s, 1H, triazole-H)
-
δ 7.45–7.32 (m, 5H, phenyl-H)
-
δ 2.51 (s, 3H, CH₃ from 2-methylbenzaldehyde)
FT-IR (cm⁻¹):
LC-MS/MS : m/z 423.2 [M+H]⁺, consistent with the molecular formula C₂₀H₂₂N₆OS.
Applications and Derivatives
While the target compound’s bioactivity remains under investigation, structurally related triazole-acetohydrazides exhibit:
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding hydrazides or amines.
Scientific Research Applications
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 365.47 g/mol. The unique structural components include:
- Triazole Ring : Known for its role in enhancing biological activity.
- Hydrazone Linkage : Contributes to the compound's reactivity and stability.
- Thioether Group : Enhances solubility and interaction with biological targets.
Biological Activities
Research has indicated that this compound exhibits promising anti-inflammatory and anticancer properties. Its mechanism of action likely involves interactions with specific enzymes or receptors that modulate cellular activities, inhibiting cell growth and proliferation in cancerous cells .
Potential Therapeutic Applications
- Anticancer Activity : The compound has been studied for its effects on various cancer cell lines, demonstrating the ability to inhibit tumor growth through modulation of signaling pathways involved in cell proliferation.
- Anti-inflammatory Properties : It has shown potential in reducing inflammation markers, suggesting applications in treating inflammatory diseases .
- Antimicrobial Effects : The triazole moiety is known for its antimicrobial properties, making this compound a candidate for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to or derived from the triazole family:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to the disruption of essential cellular processes. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls, while its anticancer activity is linked to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Effects on the Triazole Core
The triazole ring’s substituents significantly influence electronic properties and bioactivity. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., pyridyl in ZE-4b) enhance solubility but may reduce membrane permeability .
- Bulky Substituents (e.g., cyclohexyl in ZE-5a) improve metabolic stability by shielding the triazole core from enzymatic degradation .
- Methoxy Groups (e.g., 3,4,5-trimethoxyphenyl in ) enhance antifungal activity via increased lipophilicity and target binding .
Role of the Hydrazide-Imine Moiety
The (E)-configured imine group in the target compound is critical for planar molecular geometry, facilitating π-π stacking with biological targets. Comparisons include:
- N′-(4-Hydroxybenzylidene)-2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): The 4-hydroxybenzylidene substituent introduces hydrogen-bonding capability, which may enhance anti-inflammatory activity .
Biological Activity
The compound 2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide is a triazole derivative known for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its antioxidant and antimicrobial activities.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 342.42 g/mol. The structure features a triazole ring, which is significant for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of triazole derivatives with hydrazides under controlled conditions. For instance, a common method includes refluxing the components in a suitable solvent like methanol to achieve high yields (often exceeding 80%) .
Antioxidant Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antioxidant properties. The reducing power of This compound was evaluated using various assays. For example, it showed a reducing power equivalent to 106.25 µM Fe²⁺, outperforming common antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid .
Antimicrobial Activity
The compound has also been tested for its antimicrobial efficacy against several bacterial strains. In vitro studies indicated that it possesses notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard assays. For instance, it exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
Study on Antioxidant Properties
A study published in the European Journal of Medicinal Chemistry highlighted the antioxidant capabilities of similar triazole derivatives. The findings suggested that these compounds could be developed into effective antioxidant agents due to their ability to scavenge free radicals and reduce oxidative stress markers in biological systems .
Antimicrobial Efficacy Analysis
In another research effort, the antimicrobial activity of various hydrazone derivatives was assessed. The results indicated that compounds similar to This compound demonstrated MIC values lower than those of standard antibiotics, suggesting their potential use in treating infections caused by resistant bacterial strains .
Data Summary
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The compound can be synthesized via a multi-step pathway involving:
- Step 1 : Formation of the triazole-thiol intermediate by cyclizing precursors like 4-amino-3-aryl-5-oxo-4,5-dihydro-1H-1,2,4-triazole derivatives in acidic media .
- Step 2 : Thioether linkage formation using alkylation or nucleophilic substitution reactions, often under reflux in ethanol or absolute alcohol with hydrazine hydrate .
- Step 3 : Condensation with an aldehyde (e.g., (E)-2-methylphenylmethylidene) to form the hydrazone moiety.
Key Optimization : Monitor reaction progress via TLC (e.g., Chloroform:Methanol 7:3) and purify intermediates via recrystallization or column chromatography .
Q. Which spectroscopic and analytical methods are critical for structural confirmation?
- NMR Spectroscopy : and NMR to confirm substituent positions and hydrazone geometry (E/Z configuration) .
- IR Spectroscopy : Detect functional groups (C=O at ~1650 cm, N-H at ~3200 cm) .
- Mass Spectrometry (MS) : High-resolution MS for molecular ion validation.
- Elemental Analysis (CHNS) : Verify purity and stoichiometry .
Q. What are common impurities or byproducts observed during synthesis, and how are they resolved?
- Byproducts : Unreacted triazole-thiol intermediates or incomplete hydrazone formation.
- Detection : Use HPLC or GC-MS for impurity profiling.
- Resolution : Optimize stoichiometry (e.g., 1.2 eq hydrazine hydrate) and reaction time (4–6 hours under reflux) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate electronic properties and biological interactions?
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. Validate with experimental IC values .
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystallized derivatives .
Q. How do structural modifications (e.g., substituent variation) influence bioactivity?
Q. How can contradictory bioactivity data across studies be resolved?
- Root Causes : Variability in assay conditions (e.g., bacterial strains, solvent polarity) or impurities.
- Resolution :
- Cross-Study Validation : Replicate experiments under standardized conditions (e.g., CLSI guidelines).
- Computational Validation : Use QSAR models to correlate structural features with activity trends .
- Synchrotron Crystallography : Resolve 3D structures of compound-target complexes to identify binding discrepancies .
Methodological Tables
Table 1 : Key Synthetic Steps and Conditions
Table 2 : Spectroscopic Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
